molecular formula C7H7ClN2O2 B581859 Methyl 4-amino-6-chloropyridine-2-carboxylate CAS No. 1235475-17-8

Methyl 4-amino-6-chloropyridine-2-carboxylate

Cat. No.: B581859
CAS No.: 1235475-17-8
M. Wt: 186.595
InChI Key: VTKRZCSODFXSCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-6-chloropyridine-2-carboxylate is a heterocyclic organic compound with a pyridine ring structure It is characterized by the presence of an amino group at the 4-position, a chlorine atom at the 6-position, and a methyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-6-chloropyridine-2-carboxylate typically involves the chlorination of a pyridine derivative followed by esterification and amination reactions. One common method includes:

    Chlorination: Starting with a pyridine derivative, chlorination is carried out using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the desired position.

    Esterification: The chlorinated pyridine is then subjected to esterification using methanol and a suitable acid catalyst to form the methyl ester group.

    Amination: Finally, the amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine source under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-6-chloropyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The amino and chlorine groups can participate in nucleophilic and electrophilic substitution reactions, respectively.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 4-amino-6-chloropyridine-2-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-amino-6-chloropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chlorine groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-chloropyridine-2-carboxylate: Lacks the amino group at the 4-position, resulting in different reactivity and applications.

    4-Amino-2-chloropyridine: Lacks the ester group, affecting its solubility and chemical behavior.

    Methyl 2,6-dichloropyridine-4-carboxylate: Contains an additional chlorine atom, leading to distinct chemical properties.

Uniqueness

Methyl 4-amino-6-chloropyridine-2-carboxylate is unique due to the specific arrangement of functional groups, which imparts distinct reactivity and potential applications. The combination of the amino, chlorine, and ester groups allows for versatile chemical modifications and interactions with biological targets.

Properties

IUPAC Name

methyl 4-amino-6-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)5-2-4(9)3-6(8)10-5/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKRZCSODFXSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704402
Record name Methyl 4-amino-6-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235475-17-8
Record name Methyl 4-amino-6-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.